molecular formula C12H16O2 B12635262 3alpha-(6-Oxo-1-cyclohexenyl)cyclohexanone CAS No. 919089-32-0

3alpha-(6-Oxo-1-cyclohexenyl)cyclohexanone

Cat. No.: B12635262
CAS No.: 919089-32-0
M. Wt: 192.25 g/mol
InChI Key: ALMOMJDOWMBEBN-SECBINFHSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3alpha-(6-Oxo-1-cyclohexenyl)cyclohexanone can be achieved through the self-condensation of cyclohexanone. This reaction can be catalyzed by various catalysts, such as HRF5015, a perfluorosulfonic acid resin catalyst with unique pore structures . The reaction is carried out under mild conditions, with the reaction temperature being relatively low and the selectivity of the dimer being close to 100%. The apparent activation energy for the dimer formation reaction is 54 kJ mol−1 .

Another method involves the use of TiO2/Al2O3 catalysts. The optimal reaction conditions for this method include a reaction temperature of 393.15 K, an agitation rate of 300 r/min, and a catalyst dosage of 8%. The conversion of cyclohexanone is 29.11%, with close to 100% ultrahigh selectivity .

Industrial Production Methods

The industrial production of this compound typically involves the aldol self-condensation reaction of cyclohexanone. This method produces two resonance isomers: 2-(1-cyclohexenyl)cyclohexanone and 2-cyclohexylidenecyclohexanone. These isomers are intermediates for o-phenylphenol, an important fine chemical widely used in various industries .

Chemical Reactions Analysis

Types of Reactions

3alpha-(6-Oxo-1-cyclohexenyl)cyclohexanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as different isomers and reduced or oxidized forms of the compound.

Mechanism of Action

The mechanism of action of 3alpha-(6-Oxo-1-cyclohexenyl)cyclohexanone involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzyme-catalyzed reactions, leading to the formation of different products. The specific pathways and targets involved depend on the particular reaction and the conditions under which it is carried out.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3alpha-(6-Oxo-1-cyclohexenyl)cyclohexanone include other cyclohexenone derivatives and cyclohexanone derivatives. Some examples include:

Uniqueness

This compound is unique due to its specific structure, which includes two six-membered rings and two aliphatic ketone groups. This structure allows it to undergo a variety of chemical reactions and makes it a valuable intermediate in the synthesis of fine chemicals and other organic compounds .

Properties

CAS No.

919089-32-0

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-[(1R)-3-oxocyclohexyl]cyclohex-2-en-1-one

InChI

InChI=1S/C12H16O2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h6,9H,1-5,7-8H2/t9-/m1/s1

InChI Key

ALMOMJDOWMBEBN-SECBINFHSA-N

Isomeric SMILES

C1CC=C(C(=O)C1)[C@@H]2CCCC(=O)C2

Canonical SMILES

C1CC=C(C(=O)C1)C2CCCC(=O)C2

Origin of Product

United States

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